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molecular formula C13H15NO2 B2848176 ethyl 4,6-dimethyl-1H-indole-2-carboxylate CAS No. 95264-40-7

ethyl 4,6-dimethyl-1H-indole-2-carboxylate

Cat. No. B2848176
M. Wt: 217.268
InChI Key: MMFBMAHZFBCFMJ-UHFFFAOYSA-N
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Patent
US07786146B2

Procedure details

A mixture of 4,6-dimethyl-1H-indole-2-carboxylic acid ethyl ester (22 g, 0.1 mol) and lithium hydroxide (4.8 g, 0.2 mol) in 400 ml of ethanol was heated at reflux overnight. The solvent was removed under reduced pressure and the residue was dissolved in water and neutralized with 10% HCl to pH<3. The resulting precipitates were filtered and washed with water and dried in vacuo at 40° C. to give white solids (18 g, 95%). 1H NMR (DMSO-d6, 400 MHz): δ 12.73 (brs, 1H, exchangeable with D2O, NH), 11.55 (brs, 1H, exchangeable with D2O, NH), 7.06 (s, 1H), 7.03 (s, 1H), 6.69 (s, 1H), 2.44 (s, 3H), 2.35 (s, 3H).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[C:12]([CH3:15])[CH:11]=[C:10]([CH3:16])[CH:9]=2)=[O:5])C.[OH-].[Li+]>C(O)C>[CH3:15][C:12]1[CH:11]=[C:10]([CH3:16])[CH:9]=[C:8]2[C:13]=1[CH:14]=[C:6]([C:4]([OH:5])=[O:3])[NH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC(=CC(=C2C1)C)C
Name
Quantity
4.8 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water and neutralized with 10% HCl to pH<3
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=C(NC2=CC(=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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